![molecular formula C7H12O B053540 5-Methyl-1-hexen-3-one CAS No. 2177-32-4](/img/structure/B53540.png)
5-Methyl-1-hexen-3-one
Overview
Description
5-Methyl-1-hexen-3-one is an enone . It has a molecular formula of C7H12O and a molecular weight of 112.17 g/mol . The IUPAC name for this compound is 5-methylhex-1-en-3-one .
Synthesis Analysis
The synthesis of 5-Methyl-1-hexen-3-one involves several steps. In one procedure, 5-methyl-5-hexen-2-one is used as a starting material . The reaction involves the use of commercial anhydrous potassium carbonate, methallyl chloride, 2,4-pentanedione, and anhydrous ethanol .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-hexen-3-one can be represented by the InChI string: InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3 . The Canonical SMILES representation is: CC©CC(=O)C=C .Physical And Chemical Properties Analysis
5-Methyl-1-hexen-3-one has a molecular weight of 112.17 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 112.088815002 g/mol . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Chemical Structure and Properties
The molecular formula of 5-Methyl-1-hexen-3-one is C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da . The structure and properties of this compound are well-documented, making it a valuable resource for various scientific research applications .
Organic Intermediate
5-Methyl-1-hexen-3-one is an important organic intermediate . Organic intermediates are compounds that are used in the synthesis of other organic compounds. They play a crucial role in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and dyestuffs .
Agrochemical Applications
As an organic intermediate, 5-Methyl-1-hexen-3-one can be used in the synthesis of agrochemicals . These include pesticides, herbicides, and fertilizers that are essential for agricultural productivity.
Pharmaceutical Applications
5-Methyl-1-hexen-3-one can also be used in the pharmaceutical industry . It can serve as a building block in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Dyestuff Field
In the dyestuff field, 5-Methyl-1-hexen-3-one can be used as an intermediate in the production of dyes . These dyes can be used in a variety of industries, including textiles, plastics, and printing.
Research and Development
Given its well-documented structure and properties , 5-Methyl-1-hexen-3-one can be used in research and development activities. Scientists can use this compound to explore new reactions, develop new synthetic methods, or study its behavior under different conditions.
Safety and Hazards
When handling 5-Methyl-1-hexen-3-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methylhex-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNFXBFNYHFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176171 | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-hexen-3-one | |
CAS RN |
2177-32-4 | |
Record name | 5-Methyl-1-hexen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2177-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexen-3-one, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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